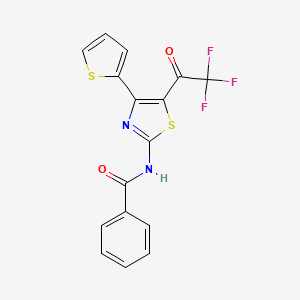

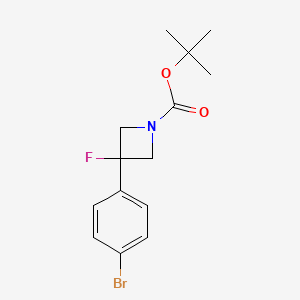

![molecular formula C24H23F2NO5S B2759841 二乙酸二乙酯 2-[4-(二氟甲基硫基)苯基]-1,3-二甲基-6-氧代环庚[c]吡咯-5,7-二羧酸酯 CAS No. 327060-72-0](/img/structure/B2759841.png)

二乙酸二乙酯 2-[4-(二氟甲基硫基)苯基]-1,3-二甲基-6-氧代环庚[c]吡咯-5,7-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate” is a chemical compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system can lead to the formation of more active compounds .

Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs has been a subject of research due to their biological properties . Various tactical approaches have been used to synthesize these compounds . For instance, a method for the preparation of N-acylpyrroles involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving pyrrole and its derivatives have been extensively studied . For instance, a series of 2-substituted-4,5-diarylpyrroles have been reported as potent anti-inflammatory agents .科学研究应用

Application in Medicinal Chemistry

Specific Scientific Field

Summary of the Application

Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific research context and the desired biological activity. Generally, the combination of different pharmacophores in a pyrrole ring system is used to form more active compounds .

Results or Outcomes

The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Application in the Synthesis of Pyrrolo[1,2-b]pyridazines

Specific Scientific Field

Summary of the Application

Diethyl pyrrole-2,5-dicarboxylate has been used as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific research context and the desired end product. Generally, diethyl pyrrole-2,5-dicarboxylate is used as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines .

Results or Outcomes

The synthesized pyrrolo[1,2-b]pyridazines have potential applications in the treatment of proliferative disorders .

Application in the Synthesis of Pyrrole Disulfides

Specific Scientific Field

Summary of the Application

Disulfides are fundamental scaffolds widely present in peptides, natural products, and pharmaceutical molecules . However, traditional synthesis of disulfides often involves the utilization of toxic reagents or environmentally unfriendly reaction conditions . In this work, a green and efficient method was developed for synthesizing pyrrole disulfides .

Methods of Application or Experimental Procedures

The synthesis of pyrrole disulfides involves using β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Under the optimal conditions (β-Ketothioamides (1 mmol), ethyl cyanoacetate (1 mmol), PPL (200 U), and EtOH (5 mL)), lipase leads to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .

Results or Outcomes

This approach not only presents a new application of lipase in enzyme catalytic promiscuity, but also offers a significant advancement in the synthetic pathway for pyrrole disulfides and aligns with the current mainstream research direction of green chemistry, contributing to the further development of environmentally friendly biocatalytic processes .

Application in the Synthesis of Anti-Inflammatory Agents

Specific Scientific Field

Summary of the Application

A series of 2-substituted-4,5-diarylpyrroles have been reported as potent anti-inflammatory agents .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific research context and the desired end product. Generally, 2-substituted-4,5-diarylpyrroles are synthesized and tested for their anti-inflammatory properties .

Results or Outcomes

Among the synthesized compounds, 2-[(trifluoromethyl) thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl] pyrrole 153 was reported as a potent anti-inflammatory agent against paw edema produced in the adjuvant arthritis rat model .

Application in the Synthesis of Tricyclic Aziridines

Summary of the Application

Diethyl pyrrole-2,5-dicarboxylate has been used in the photochemical synthesis of tricyclic aziridines .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific research context and the desired end product. Generally, diethyl pyrrole-2,5-dicarboxylate is used in the photochemical synthesis of tricyclic aziridines .

Results or Outcomes

The synthesized tricyclic aziridines have potential applications in various fields of chemistry .

Application in the Synthesis of 1H-Pyrrole-2,5-Dione Derivatives

Summary of the Application

1H-pyrrole-2,5-dione derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities .

Methods of Application or Experimental Procedures

The synthesis of 1H-pyrrole-2,5-dione derivatives involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride .

Results or Outcomes

The synthesized 1H-pyrrole-2,5-dione derivatives have shown promising anti-inflammatory and antimicrobial activities .

属性

IUPAC Name |

diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2NO5S/c1-5-31-22(29)19-11-17-13(3)27(15-7-9-16(10-8-15)33-24(25)26)14(4)18(17)12-20(21(19)28)23(30)32-6-2/h7-12,24H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNIUZFOUOOYGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC=C(C=C3)SC(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-[4-(difluoromethylsulfanyl)phenyl]-1,3-dimethyl-6-oxocyclohepta[c]pyrrole-5,7-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

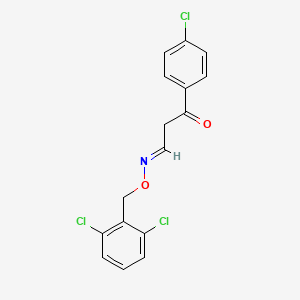

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-ethoxyphenyl)urea](/img/structure/B2759759.png)

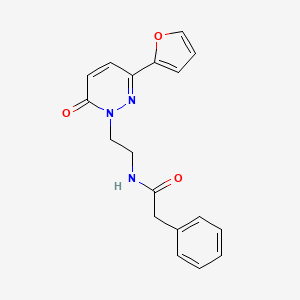

![Ethyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2759761.png)

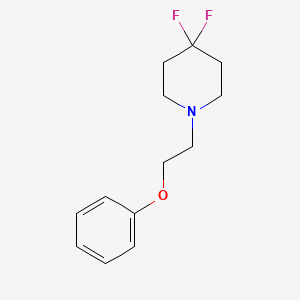

![2-Chloro-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]acetamide;hydrochloride](/img/structure/B2759763.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-ethoxybenzamide](/img/structure/B2759765.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate](/img/structure/B2759767.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2759770.png)

![8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2759771.png)

![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(morpholin-4-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2759778.png)